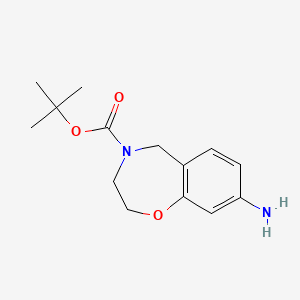

![molecular formula C14H11ClN2O2S2 B2970774 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-50-5](/img/structure/B2970774.png)

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

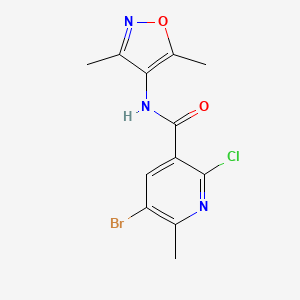

“3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound that is structurally related to 1,2,4-benzothiadiazine 1,1-dioxides . These types of compounds have been used in human therapy as diuretic and antihypertensive agents .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which are structurally similar to the compound , has been reported. The process involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Molecular Structure Analysis

The molecular structure of “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazinane 1,1-dioxides have been studied. These reactions include the [2 + 2 + 2] sulfa Staudinger cycloaddition of sulfonylchlorides and imines .Scientific Research Applications

Diuretic and Antihypertensive Applications

This compound is structurally related to benzthiazide, which is used as a diuretic and antihypertensive agent . It promotes the excretion of urine and is used to treat conditions like hypertension and edema. The benzylsulfanylmethyl group at position 3 enhances its pharmacological profile.

Cardiovascular Disease Treatment

The structural features of 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which include this compound, are utilized in the treatment of various cardiovascular diseases . These compounds have been shown to be effective in managing conditions related to heart function and blood circulation.

Anticancer Potential

Derivatives of this compound family have been explored for their potential use as anticancer agents. The related phthalazinone scaffold is applied in the treatment of diseases like ovarian cancer . This suggests that the compound may also have applications in cancer therapy.

Antidiabetic Activity

The compound’s structural similarity to phthalazinone derivatives, which are used as antidiabetic agents, indicates its potential application in diabetes management . Research into its efficacy and mechanism of action in this area could be highly beneficial.

Antihistamine Effects

Given the compound’s relation to marketed drugs with antihistamine properties, it may also serve as a lead compound for the development of new antihistamines . This could be particularly useful for treating allergies and related symptoms.

Tuberculostatic Activity

Some derivatives of the 1,2,4-thiadiazine 1,1-dioxide family have been evaluated for their in vitro tuberculostatic activity against various strains of Mycobacterium tuberculosis . This suggests that the compound could be a candidate for developing new treatments for tuberculosis.

Herbicide and Disinfectant Production

Representatives of the 4-aryl-BTD family, to which this compound belongs, are useful as intermediates in the preparation of disinfectants, mothproofing agents, pickling inhibitors, and herbicides . This highlights its utility in agricultural and industrial applications.

PI3Kδ Inhibitory and Antiproliferative Effects

The compound has been evaluated for its selective PI3Kδ inhibitory potency and its antiproliferative activity against human B-cell lines . This indicates its potential use in the treatment of proliferative disorders, including certain types of lymphomas.

Mechanism of Action

While the exact mechanism of action for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not known, similar compounds such as benzthiazide inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This promotes water loss from the body, making these compounds effective as diuretics.

Future Directions

The future research directions for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential therapeutic applications . These compounds combine the structural features of two pharmaceutically active moieties, triazole and thiadiazine, making them interesting targets for drug design and discovery .

properties

IUPAC Name |

3-benzylsulfanyl-7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c15-11-6-7-12-13(8-11)21(18,19)17-14(16-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUJKQLJOTBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)